Cas no 2228860-54-4 (1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid)

1-(4-{(tert-Butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid is a specialized organic compound featuring a difluorocyclopropane core linked to a chlorophenyl group with a Boc-protected amine. Its structural design incorporates both steric and electronic modulation through the tert-butoxycarbonyl (Boc) group and difluorocyclopropane moiety, enhancing stability and reactivity control. The presence of fluorine atoms improves metabolic resistance and binding affinity, making it valuable in medicinal chemistry for protease inhibition or as an intermediate in drug discovery. The chlorophenyl substitution further diversifies its utility in cross-coupling reactions. This compound is particularly suited for applications requiring precise functional group manipulation in peptide synthesis or small-molecule pharmaceuticals.
1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid structure
2228860-54-4 structure
商品名:1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
CAS番号:2228860-54-4
MF:C15H16ClF2NO4
メガワット:347.74165058136
CID:5853267
PubChem ID:165643415

1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
    • EN300-1902778
    • 2228860-54-4
    • 1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
    • インチ: 1S/C15H16ClF2NO4/c1-13(2,3)23-12(22)19-8-4-5-9(10(16)6-8)14(11(20)21)7-15(14,17)18/h4-6H,7H2,1-3H3,(H,19,22)(H,20,21)
    • InChIKey: AOMAUPHDVVPFQS-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C1(C(=O)O)CC1(F)F)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 347.0735920g/mol
  • どういたいしつりょう: 347.0735920g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 508
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 75.6Ų

1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1902778-10g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228860-54-4
10g
$7988.0 2023-09-18
Enamine
EN300-1902778-0.25g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228860-54-4
0.25g
$1708.0 2023-09-18
Enamine
EN300-1902778-0.5g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228860-54-4
0.5g
$1783.0 2023-09-18
Enamine
EN300-1902778-2.5g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228860-54-4
2.5g
$3641.0 2023-09-18
Enamine
EN300-1902778-0.1g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228860-54-4
0.1g
$1635.0 2023-09-18
Enamine
EN300-1902778-1g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228860-54-4
1g
$1857.0 2023-09-18
Enamine
EN300-1902778-5g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228860-54-4
5g
$5387.0 2023-09-18
Enamine
EN300-1902778-10.0g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228860-54-4
10g
$7988.0 2023-06-02
Enamine
EN300-1902778-0.05g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228860-54-4
0.05g
$1560.0 2023-09-18
Enamine
EN300-1902778-5.0g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
2228860-54-4
5g
$5387.0 2023-06-02

1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid 関連文献

1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acidに関する追加情報

1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228860-54-4)

The compound 1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid, with CAS No. 2228860-54-4, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, including a cyclopropane ring substituted with fluorine atoms and a complex aromatic moiety containing a tert-butoxy carbonyl amino group. These structural elements contribute to its exceptional chemical properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of novel therapeutic agents. The presence of the tert-butoxy carbonyl amino group (Boc-protected amine) suggests that this compound may serve as an intermediate in peptide synthesis or as a building block for more complex molecules. Additionally, the fluorinated cyclopropane ring imparts unique electronic and steric properties, which could enhance the compound's bioavailability and stability when incorporated into drug candidates.

One of the most intriguing aspects of this compound is its ability to participate in various chemical transformations. For instance, the Boc group can be readily removed under acidic conditions, revealing the underlying amine functionality. This feature makes the compound highly versatile in synthetic chemistry, enabling researchers to explore its potential in constructing bioactive molecules with tailored functionalities. Recent advancements in catalytic methods have further expanded the scope of reactions involving such compounds, paving the way for innovative applications in medicinal chemistry.

Moreover, the fluorinated cyclopropane moiety has been shown to exhibit interesting pharmacokinetic properties. Fluorine substitution often enhances lipophilicity and metabolic stability, which are critical factors in drug design. By incorporating this moiety into larger molecular frameworks, researchers can potentially develop compounds with improved pharmacokinetic profiles and enhanced therapeutic efficacy. This has led to increased interest in exploring the use of this compound as a key intermediate in the synthesis of bioactive agents targeting various disease states.

In terms of synthesis, this compound represents a challenging yet rewarding target for organic chemists. The construction of the cyclopropane ring with two fluorine atoms requires precise control over reaction conditions to ensure high yields and selectivity. Similarly, the introduction of the tert-butoxy carbonyl amino group necessitates careful planning to avoid unwanted side reactions. Recent breakthroughs in transition metal-catalyzed cyclization reactions have provided new avenues for constructing such complex molecules efficiently.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have proven invaluable in confirming the structure and purity of this compound. These tools allow researchers to accurately determine the stereochemistry and regiochemistry of the molecule, ensuring that it meets rigorous quality standards required for downstream applications. Furthermore, computational methods like molecular docking have been employed to predict the binding affinities of this compound to various biological targets, providing valuable insights into its potential therapeutic uses.

Looking ahead, the future of 1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid lies in its continued exploration as a versatile building block for drug discovery and materials science. Its unique combination of functional groups and structural features positions it as a promising candidate for developing novel therapies and advanced materials. As research progresses and new synthetic methodologies emerge, this compound will undoubtedly play an increasingly important role in advancing our understanding of complex molecular systems.

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